molecular formula C17H12N2O4 B7742894 N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide

N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide

Cat. No.: B7742894
M. Wt: 308.29 g/mol
InChI Key: SGTMDYOWQLMZBR-UHFFFAOYSA-N
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Description

N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The specific structure of this compound includes a cyano group, a methoxyphenyl group, and two furan rings, making it a unique and potentially valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a catalyst and are conducted under reflux conditions.

Major Products Formed

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Conversion of the cyano group to an amine group.

    Substitution: Formation of substituted furan derivatives with different functional groups.

Scientific Research Applications

N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5-phenylfuran-2-yl)furan-2-carboxamide: Lacks the methoxy group, which may result in different chemical and biological properties.

    N-(3-cyano-5-(4-hydroxyphenyl)furan-2-yl)furan-2-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.

Uniqueness

N-(3-cyano-5-(4-methoxyphenyl)furan-2-yl)furan-2-carboxamide is unique due to the presence of both the methoxyphenyl and cyano groups, which confer distinct chemical reactivity and potential biological activities. Its dual furan rings further enhance its versatility in various applications.

Properties

IUPAC Name

N-[3-cyano-5-(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-21-13-6-4-11(5-7-13)15-9-12(10-18)17(23-15)19-16(20)14-3-2-8-22-14/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTMDYOWQLMZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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